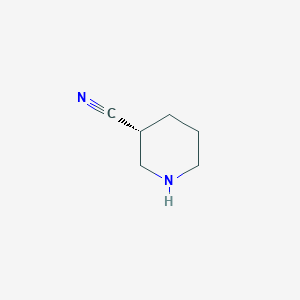

Piperidine-3(R)-carbonitrile

Vue d'ensemble

Description

Piperidine-3(R)-carbonitrile is a useful research compound. Its molecular formula is C6H11ClN2 and its molecular weight is 146.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Piperidine-3®-carbonitrile, also known as ®-piperidine-3-carbonitrile, has been observed to have significant anticancer potential . The primary targets of this compound are various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of Piperidine-3®-carbonitrile involves its interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . The compound’s interaction with these targets leads to changes in the cancer cells, inhibiting their survivability .

Biochemical Pathways

Piperidine-3®-carbonitrile affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . These effects include the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Result of Action

The molecular and cellular effects of Piperidine-3®-carbonitrile’s action include inhibition of cell migration and cell cycle arrest . These effects contribute to the compound’s anticancer potential by inhibiting the survivability of cancer cells .

Analyse Biochimique

Biochemical Properties

Piperidine-3®-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO) enzymes, where Piperidine-3®-carbonitrile acts as an inhibitor . This inhibition can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, Piperidine-3®-carbonitrile has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

Piperidine-3®-carbonitrile exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Piperidine-3®-carbonitrile can modulate the activity of myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial-mesenchymal transition (EMT) and cancer cell migration . By inhibiting MRTF-A, Piperidine-3®-carbonitrile can suppress pathological processes such as tissue fibrosis and atherosclerosis . These cellular effects underscore the compound’s potential in therapeutic interventions targeting specific cellular pathways.

Molecular Mechanism

The molecular mechanism of Piperidine-3®-carbonitrile involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Piperidine-3®-carbonitrile binds to the active sites of enzymes such as MAO and cytochrome P450, inhibiting their activity . This inhibition can result in altered metabolic pathways and reduced degradation of neurotransmitters. Additionally, Piperidine-3®-carbonitrile can influence gene expression by modulating transcription factors like MRTF-A, thereby affecting cellular functions and disease progression . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperidine-3®-carbonitrile can change over time due to its stability, degradation, and long-term impact on cellular functions. Studies have shown that Piperidine-3®-carbonitrile remains stable under controlled conditions, maintaining its inhibitory effects on enzymes and cellular pathways . Prolonged exposure to the compound can lead to degradation and reduced efficacy. Long-term studies have also indicated that Piperidine-3®-carbonitrile can have sustained effects on cellular functions, such as prolonged inhibition of MRTF-A and reduced fibrosis . These temporal effects highlight the importance of understanding the compound’s stability and long-term impact in biochemical research.

Dosage Effects in Animal Models

The effects of Piperidine-3®-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit MAO and cytochrome P450 enzymes without causing significant toxicity . At higher doses, Piperidine-3®-carbonitrile can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve the desired biochemical and cellular outcomes .

Metabolic Pathways

Piperidine-3®-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent degradation . This metabolic process can affect the compound’s bioavailability and therapeutic efficacy. Additionally, Piperidine-3®-carbonitrile can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Piperidine-3®-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, Piperidine-3®-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy. Additionally, Piperidine-3®-carbonitrile can be distributed to various tissues, including the liver, brain, and kidneys, where it exerts its biochemical effects .

Subcellular Localization

Piperidine-3®-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. The compound has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . In the nucleus, Piperidine-3®-carbonitrile can modulate the activity of transcription factors like MRTF-A, affecting gene expression and cellular functions . Additionally, the compound’s subcellular localization can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . Understanding the subcellular localization of Piperidine-3®-carbonitrile is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Activité Biologique

Piperidine-3(R)-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound exhibits a unique chemical structure that allows it to interact with various biological targets. The compound acts primarily as a nucleophile, engaging in reactions with electrophiles such as carbonyls and halides, which facilitates the formation of new covalent bonds. This reactivity is crucial for its biological activity, particularly in the inhibition of tyrosine kinase receptors, including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are pivotal in cancer progression and angiogenesis .

Antitumor Activity

This compound has demonstrated significant antitumor effects in various studies. For instance, it has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A study indicated that compounds derived from piperidine scaffolds exhibit potent cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for cancer therapy .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been extensively documented. Research has identified its inhibitory effects on cathepsin K, an enzyme implicated in bone resorption, making it a candidate for osteoporosis treatment. The most potent derivative in this context exhibited an IC50 value of 13.52 µM . Additionally, piperidine derivatives have shown activity against various kinases and proteases, indicating their potential as multi-target drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example, introducing substituents at different positions on the piperidine ring can enhance solubility and potency. A study highlighted that modifications at the 2-position improved aqueous solubility while maintaining inhibitory activity against viral replication .

| Modification Position | Effect | Example Compound | IC50 Value |

|---|---|---|---|

| 2 | Enhanced solubility | Compound 11 | 60 nmol/L |

| 3 | Improved kinase inhibition | F-12 | 13.52 µM |

| 4 | Increased antibacterial activity | Compound 47 | Varies |

Case Studies

- Anticancer Efficacy : A recent study evaluated the anticancer properties of piperidine derivatives in hypopharyngeal tumor cells. The results indicated that specific modifications led to enhanced cytotoxic effects compared to standard treatments like bleomycin .

- HIV Protease Inhibition : Another investigation focused on piperidine derivatives as potential inhibitors of HIV-1 protease. The compound with a (R)-piperidine-3-carboxamide scaffold showed an IC50 value of 3.61 nM against both wild-type and resistant HIV variants, demonstrating its potential in antiviral therapy .

Applications De Recherche Scientifique

Pharmaceutical Development

Piperidine-3(R)-carbonitrile serves as a scaffold for the synthesis of various biologically active compounds. Its derivatives have shown promising results against multiple types of cancer, including:

- Breast cancer

- Ovarian cancer

- Lung cancer

- Prostate cancer

Research indicates that piperidine derivatives can inhibit crucial signaling pathways involved in cancer progression, such as the PI3K/Akt pathway and NF-κB signaling .

Drug Design

Chiral piperidine scaffolds, including this compound, are prevalent in medicinal chemistry due to their ability to modulate physicochemical properties and enhance biological activity. They play a critical role in:

- Improving selectivity and potency of drug candidates

- Reducing toxicity profiles, particularly cardiac hERG toxicity

- Enhancing pharmacokinetic properties

Recent studies have focused on optimizing piperidine derivatives for better solubility and bioavailability, which are essential for effective therapeutic agents.

This compound has been evaluated for its biological activities beyond anticancer effects. For instance:

- Inhibition of Cathepsin K : Novel derivatives have been synthesized and tested for their inhibitory activities against cathepsin K, showing potential as anti-bone resorption agents .

- Antimicrobial Properties : Modifications to the piperidine structure have led to enhanced activity against various bacterial strains, demonstrating its versatility in drug development .

Case Study 1: Anticancer Activity

A series of piperidine derivatives were synthesized to evaluate their effects on breast cancer cell lines. The results indicated that specific modifications to the piperidine ring significantly inhibited cancer cell proliferation by targeting the Akt signaling pathway.

Case Study 2: Osteoporosis Treatment

Research involving this compound derivatives showed that certain compounds effectively inhibited cathepsin K, a target for osteoporosis treatment. The most potent derivative exhibited an IC50 value of 13.52 µM, highlighting its potential therapeutic application .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The nitrile group facilitates nucleophilic substitution at the β-carbon. In Grignard reactions, Piperidine-3(R)-carbonitrile reacts with organomagnesium reagents to form substituted amines:

-

Example : Reaction with phenylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C yields 3-hydroxy-3-phenylpiperidine derivatives (89–96% yield) .

Hydrogenation and Reduction

The nitrile group undergoes selective reduction to form primary amines or retains the ring structure under controlled conditions:

-

Catalytic Hydrogenation : Using palladium on carbon (Pd/C) or Raney Ni, the nitrile reduces to a primary amine without ring saturation .

-

Partial Reduction : Rh-catalyzed asymmetric reductive Heck reactions convert nitrile-containing intermediates into enantioenriched 3-piperidines (e.g., Preclamol synthesis, 92% ee) .

Mechanistic Insight :

The Rh-catalyzed process involves carbometalation of dihydropyridines, followed by stereoselective protodemetalation (ΔG‡ = 13.7–21.6 kcal/mol) .

Cycloaddition and Annulation

This compound participates in [3+2] and [4+2] cycloadditions:

-

With Alkenes : Forms pyrrolidine-fused systems via azomethine ylide intermediates.

-

Diels-Alder Reactions : Reacts with electron-deficient dienes to generate bicyclic piperidine derivatives (e.g., tetrahydropyrido[3,4-b]indoles) .

Amination and Functionalization

The piperidine nitrogen undergoes alkylation or acylation to modify pharmacological properties:

-

Boc Protection : Reaction with tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ yields N-Boc-piperidine-3-carbonitrile (94% yield).

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups at the 3-position .

Elimination and Rearrangement

Controlled elimination reactions enable ring contraction or functional group interconversion:

-

Dehydration : Under acidic conditions (H₂SO₄), the nitrile group promotes β-elimination to form α,β-unsaturated nitriles .

-

Ring-Opening : Treatment with strong bases (e.g., LDA) cleaves the piperidine ring, yielding open-chain nitriles.

Role in Multicomponent Reactions (MCRs)

This compound acts as a linchpin in Ugi and Passerini reactions:

-

Ugi-4CR : Combines with aldehydes, amines, and isocyanides to generate peptidomimetics (70–85% yield) .

-

Catalytic Asymmetric MCRs : Chiral phosphoric acids induce enantioselectivity in MCRs involving iminium intermediates (up to 95% ee) .

Biological Activity Modulation

Structural modifications impact pharmacological profiles:

-

Akt Inhibition : Introduction of a 3-cyano group enhances selectivity for Akt1 kinase (IC₅₀ = 18 nM) .

-

Anticancer Activity : Derivatives show potent inhibition in SKOV3 xenograft models (90% tumor growth suppression) .

Comparative Reactivity Table

Propriétés

IUPAC Name |

(3R)-piperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXATVKGIJQGC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.